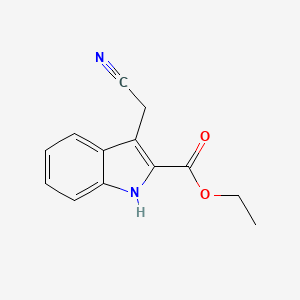

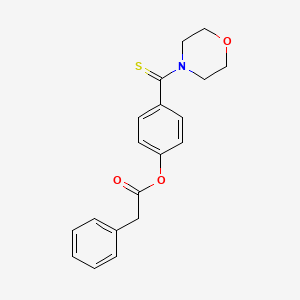

ethyl 3-(cyanomethyl)-1H-indole-2-carboxylate

Overview

Description

Synthesis Analysis

The synthesis of ethyl 3-(cyanomethyl)-1H-indole-2-carboxylate involves complex organic reactions. One approach includes the three-component tandem reaction involving acid chlorides, terminal alkynes, and ethyl 2-amino-1H-indole-3-carboxylates, leading to the formation of pyrimido[1,2-a]indoles through sequential Sonogashira and cyclocondensation reactions (Sahaj Gupta et al., 2011). Additionally, carbomethylation of arylacrylamides, leading to 3-ethyl-3-substituted indolin-2-one, showcases the versatility of reactions involving ethyl groups attached to indole structures (Q. Dai et al., 2014).

Molecular Structure Analysis

The molecular structure of ethyl 3-(cyanomethyl)-1H-indole-2-carboxylate and related compounds reveals a planar aromatic indole ring system, with various substituents affecting the electronic distribution and steric hindrance, influencing their reactivity and physical properties. For example, ethyl 1-acetyl-1H-indole-3-carboxylate has been studied for its crystal structure, showing intermolecular interactions and planarity of the indole ring system (T. Siddiquee et al., 2009).

Chemical Reactions and Properties

Ethyl 3-(cyanomethyl)-1H-indole-2-carboxylate undergoes various chemical reactions, including cyclopropanation, ring expansion, and photochemical reactions. These reactions demonstrate the compound's versatility in forming new bonds and structures. For instance, the Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates forms ethyl quinoline-3-carboxylates, illustrating complex transformations involving the indole core (Beilstein Journal of Organic Chemistry, 2015).

Scientific Research Applications

Synthesis of Indole Derivatives

Ethyl 3-(cyanomethyl)-1H-indole-2-carboxylate and its derivatives are significant in synthesizing a variety of indole compounds. For instance, ethyl indole-2-carboxylates undergo reactions with various carboxylic acids, leading to the formation of ethyl 3-acylindole-2-carboxylates, which are vital intermediates in indole chemistry (Murakami et al., 1985). Similarly, ethyl 2-amino-1H-indole-3-carboxylates are used in three-component reactions with acid chlorides and terminal alkynes for synthesizing pyrimido[1,2-a]indoles (Gupta et al., 2011).

Catalytic Applications and Reaction Monitoring

In the field of catalysis, ethyl 1H-indole-2-carboxylate has been employed as a substrate in selective hydrogenation processes. An example is the use of Ru-B/γ-Al2O3 catalyst for the hydrogenation of ethyl 1H-indole-2-carboxylate to produce ethyl 2,3,3a,7a-tetrahydro-1H-indole-2-carboxylate (Ruqi et al., 2014). Additionally, NMR spectroscopy has been utilized for monitoring reactions involving ethyl 2-amino-1H-indole-3-carboxylate, aiding in reaction optimization and product analysis (Gauniyal et al., 2013).

Novel Reaction Mechanisms and Synthetic Pathways

Research on ethyl indole-2-carboxylates has revealed novel reaction mechanisms and synthetic pathways. For instance, ethyl 3-(cyanomethyl)-1H-indole-2-carboxylate and related compounds have been used in studies exploring unusual acylation reactions in Friedel-Crafts acylations (Murakami et al., 1988). In addition, ethyl 2-amino-1H-indole-3-carboxylates have facilitated the synthesis of diverse polycyclic indoles, highlighting the role of acid catalysts in directing reaction products (Arigela et al., 2014).

properties

IUPAC Name |

ethyl 3-(cyanomethyl)-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-2-17-13(16)12-10(7-8-14)9-5-3-4-6-11(9)15-12/h3-6,15H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMUJSJXIABJFER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R*,4S*)-1-[(2-methyl-2H-1,2,3-benzotriazol-4-yl)sulfonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5661072.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-1-(methoxyacetyl)-3-piperidinecarboxamide](/img/structure/B5661082.png)

![4-{5-[(4-chlorobenzyl)thio]-1H-tetrazol-1-yl}benzamide](/img/structure/B5661083.png)

![1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-2-methylquinolin-4(1H)-one](/img/structure/B5661095.png)

![(3R*,4S*)-4-cyclopropyl-1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-amine](/img/structure/B5661117.png)

![N-[4-(aminosulfonyl)benzyl]-2-furamide](/img/structure/B5661146.png)

![5-[(2,3,6-trichlorobenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5661148.png)

![(1S*,5R*)-6-(cyclopropylmethyl)-3-[2-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5661168.png)